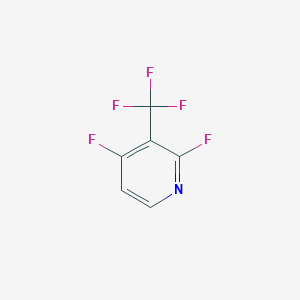

2,4-Difluoro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIMONQIXRBKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluoro-3-(trifluoromethyl)pyridine: Strategic Fluorination in Drug Design

Executive Summary

2,4-Difluoro-3-(trifluoromethyl)pyridine represents a high-value fluorinated scaffold in modern medicinal chemistry and agrochemical synthesis.[1] Characterized by its unique substitution pattern, this molecule offers a trifunctional core: two electrophilic carbon centers (C2 and C4) activated by the pyridine nitrogen and the electron-withdrawing trifluoromethyl group at C3.[1] This specific arrangement allows for sequential, regioselective nucleophilic aromatic substitutions (SNAr), enabling the rapid construction of complex, polysubstituted pyridine derivatives.

This technical guide provides a comprehensive analysis of the molecule's structural properties, synthetic pathways, and reactivity profiles, designed for researchers optimizing lead compounds for metabolic stability and lipophilicity.

Chemical Identity & Structural Analysis[2][3]

The strategic placement of the trifluoromethyl (-CF3) group at the C3 position profoundly influences the electronic and steric environment of the pyridine ring. It serves as a "metabolic shield" while simultaneously activating the adjacent halogenated positions.

Physicochemical Properties

| Property | Data | Notes |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₆H₂F₅N | |

| Molecular Weight | 183.08 g/mol | Calculated |

| Precursor CAS | 1186194-98-8 | Refers to 2,4-Dichloro-3-(trifluoromethyl)pyridine |

| Physical State | Colorless to pale yellow liquid | Predicted based on analogs |

| LogP (Predicted) | ~2.4 | High lipophilicity due to C-F bonds |

| H-Bond Acceptors | 4 (N + 3 F from CF3) | Fluorine acts as a weak acceptor |

Structural Conformation & Sterics

The 3-CF3 group is bulky (Van der Waals radius ~2.2 Å, similar to an isopropyl group). Its orthogonality to the ring plane is limited, creating significant steric crowding at the C2 and C4 positions.

-

C2 Position: Flanked by the ring Nitrogen and the C3-CF3 group. Highly electron-deficient but sterically congested.

-

C4 Position: Flanked by the C3-CF3 group and the C5-Hydrogen. Less sterically hindered than C2, making it the kinetic point of entry for nucleophiles.

Synthetic Pathways & Manufacturing

The synthesis of this compound is typically achieved via Halogen Exchange (Halex) from its chlorinated precursor. This method is preferred in industrial settings due to the availability of the dichloro starting material.

The Halex Reaction Protocol

The transformation utilizes the high lattice energy of potassium chloride (byproduct) to drive the equilibrium toward the fluorinated product.

Reaction Scheme: 2,4-Dichloro-3-(trifluoromethyl)pyridine + 2 KF → this compound + 2 KCl

Critical Process Parameters:

-

Solvent System: Polar aprotic solvents (Sulfolane, NMP, or DMSO) are required to solvate the metal fluoride.[2]

-

Temperature: High temperatures (120°C – 180°C) are necessary to overcome the activation energy of the deactivate 3-position (though the 2,4-positions are activated).

-

Phase Transfer Catalysis: 18-Crown-6 or tetraphenylphosphonium bromide can accelerate the reaction by solubilizing the fluoride ion.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from the dihydroxy precursor to the target difluoro building block.

Reactivity Profile & Functionalization[1]

The core utility of this compound lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .

Regioselectivity Rules

When reacting with nucleophiles (amines, alkoxides), the regiochemical outcome is governed by a tug-of-war between electronic activation and steric hindrance.

-

Electronic Factor: The ring nitrogen activates the C2 and C4 positions. The C2 position is intuitively more activated due to proximity to N (inductive effect -I).

-

Steric Factor: The bulky C3-CF3 group shields both positions. However, the C2 position is "sandwiched" between the Nitrogen lone pair and the CF3 group. The C4 position is relatively more accessible.

Consensus: Under kinetic control, nucleophilic attack predominantly occurs at the C4 position .

SNAr Pathway Diagram

Caption: Regioselectivity map showing the preference for C4 substitution due to steric factors.

Experimental Protocols

Protocol A: Synthesis of this compound (Halex)

Note: This procedure assumes the use of the commercially available dichloro precursor.

-

Preparation: In a dry 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a distillation head, charge Spray-dried Potassium Fluoride (KF) (2.5 equiv) and Sulfolane (5 volumes).

-

Drying: Heat the mixture to 150°C under vacuum (20 mmHg) to remove trace water (azeotropic drying with toluene is also effective).

-

Addition: Cool to 100°C and add 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 equiv). Add 18-Crown-6 (0.05 equiv) as a catalyst.

-

Reaction: Heat to 160-170°C for 12-18 hours. Monitor by GC-MS.

-

Workup: The product is volatile. Distill the product directly from the reaction mixture under reduced pressure.

-

Purification: Redistill to obtain the pure difluoro compound.

Protocol B: Regioselective SNAr with Morpholine

Target: 4-(Morpholin-4-yl)-2-fluoro-3-(trifluoromethyl)pyridine

-

Setup: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) at 0°C.

-

Addition: Add Diisopropylethylamine (DIPEA) (1.2 mmol) followed by dropwise addition of Morpholine (1.0 mmol).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

-

Monitoring: TLC/LC-MS should show consumption of starting material and formation of the major regioisomer (C4-substituted).

-

Validation: The 19F NMR will show a distinct shift for the remaining fluorine at C2 (typically -60 to -70 ppm range for CF3, and -70 to -90 ppm for Py-F).

Applications in Drug Discovery[5]

This scaffold is a bioisostere for 2,4-disubstituted benzenes but offers superior physicochemical properties:

-

Lipophilicity Modulation: The CF3 group increases LogP, aiding blood-brain barrier (BBB) penetration in CNS drugs.

-

Metabolic Stability: The C-F bonds block oxidative metabolism (P450) at the 2 and 4 positions.

-

Fragment-Based Design: The difluoro core serves as a "hub" for Fragment-Based Drug Discovery (FBDD), allowing the sequential attachment of pharmacophores.

Key Therapeutic Areas:

-

Kinase Inhibitors: Used to inhibit specific serine/threonine kinases where the pyridine nitrogen forms a key H-bond in the hinge region.

-

Agrochemicals: SDHI (Succinate Dehydrogenase Inhibitor) fungicides often incorporate trifluoromethyl-pyridine motifs to enhance persistence in the field.

Safety & Handling

-

Hazard Class: Corrosive, Acute Toxic (Oral/Dermal).

-

H-Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns).

-

Specific Danger: Hydrolysis can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available when working with fluorinated pyridine intermediates.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

PubChem. (2025). 2,4-Dichloro-3-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. [Link][3]

-

National Institutes of Health (NIH). (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

Sources

Navigating the Synthesis and Application of 2,4-Difluoro-3-(trifluoromethyl)pyridine: A Technical Guide for Researchers

The Strategic Importance of Trifluoromethylpyridines in Chemical Design

Trifluoromethylpyridines (TFMPs) are a class of heterocyclic compounds that have garnered substantial interest in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a trifluoromethyl (-CF3) group and fluorine atoms onto the pyridine scaffold imparts a unique combination of physicochemical properties that can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[3][4]

Key advantages of incorporating these fluorinated moieties include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group and aromatic fluorine substituents resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.[3]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[3]

-

Modulation of Basicity: The strong electron-withdrawing nature of both the -CF3 group and fluorine atoms significantly reduces the basicity of the pyridine nitrogen. This can prevent unwanted protonation at physiological pH, which may improve oral bioavailability and reduce off-target effects.[5]

-

Unique Intermolecular Interactions: Fluorine atoms can participate in favorable electrostatic and orthogonal multipolar interactions with biological targets, potentially increasing binding affinity and selectivity.[4]

Given these advantageous properties, trifluoromethylpyridines are integral components of numerous commercial products, including fungicides, herbicides, and pharmaceuticals.[1][6]

Commercial Availability and Sourcing Strategy

A thorough investigation of the chemical supplier landscape reveals that 2,4-Difluoro-3-(trifluoromethyl)pyridine (CAS 115145-31-6) is not a stock item from major commercial vendors. Its absence from readily available chemical catalogs suggests that it is a specialized research chemical that must be acquired through custom synthesis .

For researchers requiring this specific isomer, the recommended sourcing strategy is to engage with chemical synthesis companies that specialize in fluorination chemistry and heterocyclic synthesis. When approaching a custom synthesis provider, it is crucial to provide the CAS number, desired quantity, and required purity.

While direct suppliers are not available, companies that manufacture and supply a wide range of fluorinated building blocks and offer custom synthesis services are the most likely partners for obtaining this compound.

Prospective Synthetic Methodologies

The synthesis of multi-substituted trifluoromethylpyridines can be challenging due to the electron-deficient nature of the pyridine ring and the reactivity of fluorine-containing reagents.[7] However, established synthetic strategies for related isomers can be adapted to produce this compound. The two primary approaches are the "building block" method and the "late-stage fluorination" method.

Cyclocondensation using a Trifluoromethyl-Containing Building Block

This approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[2] A plausible retrosynthetic analysis for this compound is outlined below. This method offers the advantage of installing the key substituents at defined positions early in the synthetic sequence.

Caption: Synthetic workflow using a late-stage fluorination strategy.

A plausible synthetic route would begin with a substituted 3-picoline, which would undergo radical chlorination to form a trichloromethylpyridine. This intermediate would then be fluorinated to the trifluoromethylpyridine, followed by a halogen exchange reaction to replace the chlorine atoms on the pyridine ring with fluorine. [8] Experimental Protocol: Illustrative Halogen Exchange Fluorination

Note: This is a generalized protocol based on known procedures for similar compounds and should be adapted and optimized by experienced synthetic chemists.

-

Reaction Setup: A high-pressure reactor equipped with a mechanical stirrer, thermocouple, and a distillation head is charged with spray-dried potassium fluoride (KF) and a polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone).

-

Azeotropic Drying: The mixture is heated under vacuum to remove any residual water.

-

Reactant Addition: The chlorinated precursor, 2,4-dichloro-3-(trifluoromethyl)pyridine, is added to the reactor.

-

Reaction: The reaction mixture is heated to a high temperature (e.g., 180-230 °C) under an inert atmosphere. The progress of the reaction is monitored by gas chromatography (GC).

-

Product Isolation: The product, this compound, is typically more volatile than the starting material and can be continuously removed from the reaction mixture by distillation as it is formed. This prevents product degradation and drives the reaction to completion. [9]6. Purification: The collected distillate is then purified by fractional distillation to yield the final product of high purity.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not widely published, its structural features suggest several promising areas of application for researchers.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The fluorine and trifluoromethyl substituents can be strategically employed to enhance binding affinity and selectivity for the target kinase, as well as to improve pharmacokinetic properties such as metabolic stability and cell permeability.

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and basicity is particularly advantageous for the design of CNS-active drugs, where brain penetration is a key requirement. The reduced basicity of the pyridine nitrogen in this molecule may decrease its interaction with efflux transporters at the blood-brain barrier.

Agrochemicals

Many successful fungicides and insecticides are based on the trifluoromethylpyridine core. [1][2]The specific substitution pattern of this compound could lead to novel modes of action or improved efficacy against resistant pests. Researchers in agrochemical discovery may find this to be a valuable building block for new crop protection agents.

Physicochemical and Spectroscopic Data (Predicted)

For researchers planning the synthesis and characterization of this molecule, the following table summarizes key predicted physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₆H₂F₅N |

| Molecular Weight | 183.08 g/mol |

| Boiling Point | ~110-120 °C (at atmospheric pressure) |

| Density | ~1.5 g/cm³ |

| LogP | ~2.0-2.5 |

Expected Spectroscopic Features:

-

¹⁹F NMR: Three distinct fluorine resonances would be expected: one for the CF₃ group (a singlet or a finely coupled multiplet) and two for the aromatic fluorines (doublets of doublets, showing coupling to each other and to the adjacent proton).

-

¹H NMR: A single proton resonance is expected in the aromatic region, appearing as a doublet of doublets due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: Six distinct carbon signals are expected, with characteristic J-coupling patterns to the attached fluorine atoms.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 183.

Conclusion

This compound represents a valuable yet underexplored building block for the synthesis of novel bioactive molecules. While its commercial availability is limited to custom synthesis, established synthetic methodologies for related trifluoromethylpyridines provide a clear path for its preparation. The unique combination of properties conferred by its fluorine and trifluoromethyl substituents makes it a highly attractive target for researchers in drug discovery and agrochemical development who are seeking to overcome challenges related to metabolic stability, lipophilicity, and target engagement. As the demand for sophisticated fluorinated intermediates continues to grow, this compound holds significant promise for the development of next-generation chemical entities.

References

- Trifluoromethylpyridine: Its chemistry and applic

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.

- U.S. Patent No. 4,973,698. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2,3-Difluoro-4-(trifluoromethyl)pyridine AldrichCPR.

- Fodor, E., et al. (2014). Convenient routes to trifluoromethyl-substituted pyridyl-isothiocyanates and isocyanates starting from 2,3-dichloro-5-trifluoro. Revue Roumaine de Chimie, 59(7-8), 559-564.

- Mejía, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5833.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.

- PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine.

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- European Patent Office. (1984). Preparation of (trifluoromethyl)pyridines (EP 0110690 A1).

- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 9. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

Structural Elucidation and NMR Profiling of 2,4-Difluoro-3-(trifluoromethyl)pyridine

Executive Summary

The structural characterization of 2,4-Difluoro-3-(trifluoromethyl)pyridine (CAS: 1261869-68-0) presents a unique challenge in small molecule spectroscopy. As a critical intermediate in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase inhibitors, its purity and isomeric identity are paramount.

This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) features of this scaffold. Unlike standard organic molecules, this system is dominated by the "Fluorine Forest" —a dense network of scalar couplings (

Structural Context & Spin System Topology

To interpret the spectrum, one must first map the spin system. The molecule consists of a pyridine ring substituted at the 2, 3, and 4 positions, leaving only two aromatic protons at positions 5 and 6.

The Spin Network

-

Nuclei of Interest:

H (Spin 1/2), -

Steric Crowding: The 3-position (

) is flanked by fluorine atoms at positions 2 and 4. This proximity induces significant "Through-Space" coupling in the

Diagram 1: Scalar & Through-Space Coupling Network

The following diagram visualizes the connectivity and coupling pathways that define the spectral multiplets.

Caption: Topology of this compound showing critical scalar (solid) and through-space (dashed) couplings.

Experimental Methodology

Reliable data acquisition requires specific parameters to resolve the complex splitting patterns caused by multiple active nuclei.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is the standard.-

Why: It minimizes solvent-solute interactions that can broaden F signals.

-

Alternative: Acetone-

if signals overlap; the polarity shift can separate accidental isochrony.

-

-

Concentration: ~10-15 mg in 0.6 mL solvent. High concentration is not required for

H or

Acquisition Parameters (400 MHz+)

| Parameter | |||

| Pulse Angle | 30° | 30° | 45° |

| Relaxation Delay (D1) | 1.0 s | 5.0 s (Critical) | 2.0 s |

| Spectral Width | -2 to 12 ppm | -50 to -200 ppm | 0 to 200 ppm |

| Scans (NS) | 16 | 32 | 1024+ |

| Decoupling | None | Inverse Gated (Quant) |

Expert Insight: For

F, the relaxation times () of the group can be significantly longer than ring fluorines. A short D1 will lead to integration errors. Always use D1 > 5s for quantitative integration.

Spectral Analysis & Assignment

F NMR: The Primary Fingerprint

The

-

-62 to -64 ppm (

-

-75 to -85 ppm (F2):

-

Most deshielded ring fluorine due to the adjacent Nitrogen (electronegative) and the ortho-

.

-

-

-105 to -115 ppm (F4):

-

Shielded relative to F2.

-

Shows large coupling to H5 (

).

-

H NMR: The Confirmation

Only two protons exist, but their splitting is complex.

-

H6 (Position 6,

to Nitrogen):-

Shift:

8.3 - 8.6 ppm (Downfield). -

Pattern: Doublet of Doublets (dd) or ddd.

-

Coupling:

- Hz (Vicinal).

-

or

-

-

H5 (Position 5,

to Nitrogen):-

Shift:

7.0 - 7.4 ppm. -

Pattern: ddd (Doublet of Doublets of Doublets).

-

Coupling:

- Hz (Large vicinal H-F).

- Hz (Vicinal H-H).

- : Fine splitting often observed.

-

C NMR: The Skeleton

The carbon spectrum is dominated by C-F couplings, making all carbons appear as quartets or multiplets.

| Carbon | Approx Shift ( | Multiplicity | Coupling ( |

| C2 | 155 - 160 | Doublet of Quartets | |

| C4 | 160 - 165 | Doublet of Quartets | |

| C3 | 110 - 120 | Quartet of Doublets | |

| CF3 | 120 - 125 | Quartet | |

| C6 | 145 - 150 | Singlet/Broad | Small long-range couplings |

| C5 | 105 - 110 | Doublet |

Workflow for Isomer Verification

When synthesizing or sourcing this material, the primary impurity is often the 2,6-difluoro isomer or regioisomers where the

Caption: Decision tree for validating this compound against common isomers.

References

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine 19F NMR Chemical Shifts. John Wiley & Sons. Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-F through-space coupling mechanisms).

-

Reich, H. J. (n.d.). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Functionalization of 2,4-Difluoro-3-(trifluoromethyl)pyridine

Introduction: A Privileged Scaffold in Modern Chemistry

The 2,4-difluoro-3-(trifluoromethyl)pyridine core represents a highly valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms and a trifluoromethyl group on the pyridine ring imparts a unique combination of electronic properties, metabolic stability, and conformational constraints.[1] The strongly electron-withdrawing nature of the trifluoromethyl group, coupled with the electronegativity of the fluorine atoms, renders the pyridine ring exceptionally electron-deficient. This electronic profile is the cornerstone of its reactivity, primarily governing the regioselectivity of its functionalization.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the regioselective functionalization of this compound. We will delve into the mechanistic underpinnings that dictate the preferred sites of reaction and provide detailed, field-proven protocols for key transformations.

Understanding the Landscape of Reactivity: A Mechanistic Overview

The functionalization of this compound is dominated by the powerful directing effects of its substituents. The pyridine nitrogen, being more electronegative than carbon, inherently creates electron-deficient positions at C-2, C-4, and C-6. This effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group at C-3 and the fluorine atoms at C-2 and C-4.

Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway

Nucleophilic aromatic substitution (SNAr) is the most prevalent and predictable method for functionalizing this scaffold.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (in this case, fluoride), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] Aromaticity is subsequently restored by the expulsion of the fluoride ion. Fluorine, despite the strength of the C-F bond, is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the transition state of the rate-determining addition step.[2][5]

Regioselectivity in SNAr Reactions:

The key to regioselective functionalization lies in the relative activation of the C-2 and C-4 positions. Both positions are activated by the pyridine nitrogen (ortho and para, respectively). The trifluoromethyl group at C-3 strongly activates the adjacent C-2 and C-4 positions through its inductive effect.

-

C-4 Position: This position is generally the most activated site for nucleophilic attack. It is para to the pyridine nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom. Furthermore, it is directly adjacent to the powerful electron-withdrawing CF₃ group.

-

C-2 Position: The C-2 position is also highly activated, being ortho to the pyridine nitrogen and adjacent to the CF₃ group. However, it is often sterically more hindered than the C-4 position.

The interplay of these electronic and steric factors dictates the regioselectivity, with the C-4 position being the kinetically and often thermodynamically favored site for substitution by a wide range of nucleophiles.

Protocols for Regioselective SNAr Functionalization

The following protocols provide detailed methodologies for the selective functionalization of this compound at the C-4 position with various nucleophiles.

Protocol 1: C-4 Selective O-Arylation with Phenols

This protocol describes the synthesis of 4-aryloxy-2-fluoro-3-(trifluoromethyl)pyridines, which are important precursors for further derivatization.

Reaction Scheme:

Caption: C-4 selective O-arylation.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired phenol (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-aryloxy-2-fluoro-3-(trifluoromethyl)pyridine.

Data Presentation:

| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | DMF | 25 | 16 | 92 | [Representative] |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 50 | 12 | 95 | [Representative] |

| 4-Chlorophenol | K₂CO₃ | DMF | 25 | 24 | 88 | [Representative] |

Protocol 2: C-4 Selective N-Amination with Secondary Amines

This protocol details the synthesis of 4-(dialkylamino)-2-fluoro-3-(trifluoromethyl)pyridines.

Reaction Scheme:

Caption: C-4 selective N-amination.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

-

Add the secondary amine (1.2 equiv) followed by DIPEA (1.5 equiv).

-

Seal the tube and heat the reaction mixture to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by flash column chromatography (e.g., using a DCM/methanol gradient) to yield the desired 4-amino-substituted pyridine.

Metal-Catalyzed Cross-Coupling Reactions

While SNAr reactions are highly effective, metal-catalyzed cross-coupling provides a powerful alternative for the formation of C-C and C-heteroatom bonds. These reactions typically involve the activation of a C-F bond by a transition metal catalyst, most commonly palladium or nickel.

Protocol 3: C-4 Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups at the C-4 position. The higher reactivity of the C-F bond at the 4-position often allows for selective coupling over the C-2 position under carefully controlled conditions.

Reaction Workflow:

Caption: Suzuki-Miyaura coupling workflow.

Materials:

-

4-Substituted-2-fluoro-3-(trifluoromethyl)pyridine (from SNAr) or this compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, CsF)

-

Solvent (e.g., 1,4-dioxane, toluene, water mixture)

Procedure:

-

To a microwave vial or Schlenk flask, add the fluoropyridine substrate (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., 2-5 mol%), and base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1) to achieve a concentration of 0.1-0.2 M.

-

Heat the reaction mixture to 80-120 °C for 2-24 hours. Monitor for the consumption of the starting material.

-

Upon completion, cool the reaction to ambient temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by flash chromatography to isolate the biaryl product.

Data Presentation:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [Representative] |

| 4-Tolylboronic acid | PdCl₂(dppf) (3) | CsF | Toluene | 110 | 8 | 85 | [Representative] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 72 | [Representative] |

C-H Functionalization: Accessing the C-5 and C-6 Positions

Direct C-H functionalization offers a step-economical approach to derivatize the pyridine ring at positions not amenable to SNAr or cross-coupling. These reactions are often mediated by transition metals and can be directed by the existing substituents.

Conceptual Approach: Directed ortho-Metalation (DoM)

While direct C-H activation at C-5 or C-6 of the parent this compound is challenging, a common strategy involves prior functionalization at C-4 via SNAr to install a directing metalating group (DMG). For instance, a 4-alkoxy or 4-amino group can direct lithiation to the C-5 position.[6][7]

Logical Relationship for C-5 Functionalization:

Caption: C-5 functionalization strategy.

Conclusion and Future Outlook

The regioselective functionalization of this compound is a powerful tool for the synthesis of complex, high-value molecules. The predictable nature of SNAr reactions at the C-4 position provides a reliable entry point for a wide range of substituents. Furthermore, the strategic application of metal-catalyzed cross-coupling and directed C-H functionalization opens avenues to derivatize other positions on the pyridine ring. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to harness the full synthetic potential of this privileged scaffold. Future research will likely focus on developing even milder and more selective methods for C-F and C-H bond activation, further expanding the synthetic toolbox for this important class of compounds.

References

-

Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 2020 . [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014 . [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv, 2022 . [Link]

-

FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]

-

ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. [Link]

-

Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. Organic Letters, 2020 . [Link]

-

C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 2022 . [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 . [Link]

-

Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

-

Synthesis of Functionalized 4-Fluoropyridazines. ResearchGate. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018 . [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC, 2012 . [Link]

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. [Link]

-

C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed. [Link]

-

(PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. ResearchGate. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

ortho metalation. Andrew G Myers Research Group. [Link]

-

(PDF) Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 . [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Arkivoc. [Link]

-

2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

The Strategic Synthesis of 2,4-Disubstituted Pyridines: A Guide to Regioselective Functionalization of 2,4-Difluoropyridine

Introduction: The Ubiquity and Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs and agrochemicals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. Among the vast landscape of substituted pyridines, the 2,4-disubstituted motif is particularly prevalent in a range of kinase inhibitors and other targeted therapeutics. The development of robust, efficient, and regioselective methods for their synthesis is therefore a critical endeavor for researchers in drug discovery and development.

This application note provides a detailed guide to the synthesis of 2,4-disubstituted pyridines utilizing the versatile and highly reactive precursor, 2,4-difluoropyridine. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for selective functionalization at both the C4 and C2 positions, and offer insights into troubleshooting and reaction optimization.

The Chemistry of 2,4-Difluoropyridine: A Tale of Two Positions

The reactivity of 2,4-difluoropyridine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient and thus susceptible to attack by nucleophiles. The fluorine substituents are excellent leaving groups in this context, not because of their bond strength, but because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][2] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, accelerating this initial attack.[3]

The Inherent Preference for C4-Substitution

In the absence of other directing influences, nucleophilic attack on 2,4-difluoropyridine occurs preferentially at the C4 position.[4] This regioselectivity is a direct consequence of the stability of the resulting Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is not possible with attack at the C3 or C5 positions.[1][2] While C2 attack also allows for delocalization onto the nitrogen, the C4 position is generally more reactive. This can be attributed to a combination of frontier molecular orbital (FMO) theory, where the LUMO coefficient is typically larger at C4, and potential steric hindrance from the nitrogen's lone pair at the C2 position.[5][6]

dot digraph "C4_Substitution_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext"];

} Caption: Mechanism of C4-selective SNAr on 2,4-difluoropyridine.

Part 1: Protocols for C4-Selective Substitution

The high reactivity of the C4 position allows for the introduction of a wide variety of nucleophiles under relatively mild conditions.

Protocol 1.1: C4-Amination with Primary and Secondary Amines

The synthesis of 4-amino-2-fluoropyridines is a common transformation, yielding key intermediates for more complex molecules.

Rationale: This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the dissolution of the reactants and stabilize the charged intermediate. A base is often employed to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the HF generated during the reaction.

Step-by-Step Protocol:

-

To a solution of 2,4-difluoropyridine (1.0 eq.) in anhydrous DMSO (0.2-0.5 M), add the desired amine (1.1-1.5 eq.).

-

Add a suitable base, such as K₂CO₃ or DIPEA (1.5-2.0 eq.).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: C4-Alkoxylation and Aryloxylation with O-Nucleophiles

The introduction of oxygen-based nucleophiles provides access to 4-alkoxy- and 4-aryloxy-2-fluoropyridines.

Rationale: Stronger bases like NaH or KOtBu are often required to deprotonate the alcohol or phenol, forming the more potent alkoxide or phenoxide nucleophile. Anhydrous conditions are crucial to prevent quenching of the base.

Step-by-Step Protocol:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C and slowly add a solution of the desired alcohol or phenol (1.1 eq.) in the same anhydrous solvent.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Slowly add a solution of 2,4-difluoropyridine (1.0 eq.) to the alkoxide/phenoxide solution.

-

Heat the reaction to 50-80 °C and monitor its progress.

-

After completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Protocol 1.3: C4-Thiolation with S-Nucleophiles

Sulfur nucleophiles are generally very reactive and can be introduced under conditions similar to those for amination.

Rationale: Thiols are more acidic than alcohols, and thus weaker bases like K₂CO₃ are often sufficient to generate the thiolate in situ. The high nucleophilicity of sulfur often leads to faster reaction times.[7]

Step-by-Step Protocol:

-

Dissolve 2,4-difluoropyridine (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent such as DMF.

-

Add K₂CO₃ (1.5 eq.) to the mixture.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.

-

Work up the reaction as described in Protocol 1.1 and purify the product.

Part 2: Reversing the Selectivity - Strategies for C2-Substitution

While C4 substitution is the inherent pathway, strategic modifications can be employed to direct nucleophilic attack to the C2 position. This is a powerful tool for creating isomeric products that would otherwise be inaccessible.

The Directing Group Approach

One of the most effective methods for achieving C2 selectivity is the introduction of a bulky directing group at the C3 or C5 position.[4] A trimethylsilyl (TMS) group at C5, for example, can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[4]

dot digraph "C2_Selective_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1.0]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for C2-selective substitution using a directing group.

Protocol 2.1: Synthesis of 2-Amino-4-fluoropyridine via a C2-Selective Route

This protocol outlines a general strategy for accessing the 2-amino isomer.

Step-by-Step Protocol:

-

Introduction of the Directing Group:

-

Cool a solution of 2,4-difluoropyridine in anhydrous THF to -78 °C under an inert atmosphere.

-

Slowly add a strong base such as LDA or n-BuLi to deprotonate the C5 position.

-

Quench the resulting anion with a suitable silyl chloride (e.g., TMSCl) to afford the 5-silylated intermediate.

-

Purify the intermediate by distillation or chromatography.

-

-

C2-Selective Amination:

-

Subject the 5-silylated-2,4-difluoropyridine to the amination conditions described in Protocol 1.1. The steric bulk of the silyl group will direct the amine to the C2 position.

-

-

Removal of the Directing Group:

-

Dissolve the purified 2-amino-4-fluoro-5-silylpyridine in THF.

-

Add a fluoride source such as tetrabutylammonium fluoride (TBAF) and stir at room temperature until desilylation is complete.

-

Work up and purify to yield the final 2-amino-4-fluoropyridine.

-

Part 3: Subsequent Functionalization - Palladium-Catalyzed Cross-Coupling

Once the first nucleophilic substitution has been performed, the remaining fluorine atom can be replaced using transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This dual-functionalization strategy allows for the rapid construction of complex, highly substituted pyridine libraries.

dot digraph "Sequential_Functionalization" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Sequential SNAr and cross-coupling for 2,4-disubstitution.

Data Presentation: A Summary of Reaction Conditions and Yields

The following table provides a representative summary of reaction conditions and yields for the C4-selective substitution of 2,4-difluoropyridine with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Nucleophiles | Aniline | K₂CO₃ | DMSO | 100 | 12 | >90 |

| Morpholine | K₃PO₄ | t-AmylOH | 110 | 3 | >95[3] | |

| Ammonia (aq.) | - | Dioxane | 100 | 24 | ~85 | |

| O-Nucleophiles | Phenol | K₂CO₃ | DMF | 80 | 6 | ~90 |

| Cyclohexanol | KOtBu | THF | 50 | 3 | >95[3] | |

| S-Nucleophiles | Thiophenol | K₂CO₃ | DMF | RT | 2 | >95[7] |

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Troubleshooting and Field-Proven Insights

-

Incomplete Reactions: If a reaction stalls, particularly with less reactive nucleophiles, consider increasing the temperature, using a stronger base (e.g., NaH for O-nucleophiles), or switching to a more polar solvent like NMP.

-

Side Reactions: The formation of di-substituted products can occur, especially if an excess of the nucleophile is used or at high temperatures. Careful control of stoichiometry is key.

-

Purification Challenges: The polarity of aminopyridine products can sometimes lead to tailing on silica gel columns. Using a mobile phase containing a small amount of triethylamine or ammonia in methanol can help to mitigate this.

-

Moisture Sensitivity: Reactions employing strong bases like NaH or organolithium reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

Applications in Drug Discovery: The Synthesis of Vemurafenib and GSK-3 Inhibitors

The synthetic strategies outlined above are not merely academic exercises; they are enabling technologies for the synthesis of life-saving medicines.

-

Vemurafenib: A key intermediate in the synthesis of the melanoma drug Vemurafenib is N-(2,4-difluoro-3-(tributylstannyl)phenyl)propane-1-sulfonamide.[8] This intermediate is then coupled with another fragment, showcasing the utility of functionalized difluorinated rings.[9][10][11]

-

GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a target for a range of diseases, including Alzheimer's and bipolar disorder. Many potent GSK-3 inhibitors feature a 2,4-disubstituted pyridine core, often synthesized from 2,4-dihalopyridine precursors.[12][13][14]

Conclusion

2,4-Difluoropyridine is a powerful and versatile building block for the synthesis of 2,4-disubstituted pyridines. A thorough understanding of its inherent reactivity allows for the selective functionalization of the C4 position with a wide array of nucleophiles. Furthermore, by employing strategic use of directing groups, the regioselectivity can be inverted to favor substitution at the C2 position. This ability to selectively functionalize either position, combined with subsequent cross-coupling reactions, provides medicinal chemists with a robust platform for the rapid generation of diverse and complex molecular architectures essential for modern drug discovery.

References

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018002415A1 - New processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 10. WO2016083956A1 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]

- 13. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Separating C2 and C4 isomers of substituted 3-(trifluoromethyl)pyridine

Topic: Separating C2 and C4 isomers of substituted 3-(trifluoromethyl)pyridine Role: Senior Application Scientist Context: Technical Support Center

Subject: Troubleshooting Separation of Regioisomers: 2- vs. 4-Substituted 3-(Trifluoromethyl)pyridines

To: Research Scientists & Process Chemists From: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub. You are likely here because your synthesis of a 3-(trifluoromethyl)pyridine derivative (via

Separating the C2-substituted (ortho to N) and C4-substituted (para to N) isomers is a classic problem in fluoropyridine chemistry. The electron-withdrawing nature of the

This guide provides the diagnostic logic and separation protocols required to resolve these mixtures.

Part 1: Diagnostic & Triage (Know Your Mixture)

Before attempting separation, you must confirm the identity of your isomers. A common pitfall is misidentifying a C2/C6 mixture (common in N-oxide rearrangements) as a C2/C4 mixture (common in lithiation/DoM chemistry).

Isomer Identification via

H-NMR

The position of the proton relative to the Nitrogen and the

| Feature | 2-Substituted-3-( | 4-Substituted-3-( |

| Key Proton | H6 (Alpha to N) | H2 (Alpha to N, Ortho to |

| Chemical Shift | ||

| Multiplicity | Doublet ( | Singlet (or broad singlet) |

| H4 shows | H2 shows | |

| Diagnostic | Look for the H6 doublet.[1][2][3][4][5] | Look for the isolated H2 Singlet . |

Tech Note: The H2 proton in the C4-isomer is "sandwiched" between the ring nitrogen and the

group. This steric and electronic compression shifts it downfield and collapses its coupling to a broad singlet, making it the most reliable diagnostic peak.

Part 2: Separation Strategy (The Physics of Resolution)

The separation relies on the difference in Dipole Moments .

-

C2-Isomer: The substituent (e.g., Cl, Br) is ortho to the Nitrogen. The dipole vector of the C-X bond often opposes the Nitrogen lone pair dipole. Result: Lower net dipole, lower polarity.

-

C4-Isomer: The substituent is para to the Nitrogen. The vectors are less canceling. Result: Higher net dipole, higher polarity.

Rule of Thumb: On standard Normal Phase Silica (SiO

Decision Matrix: Selecting the Method

Figure 1: Decision tree for selecting the optimal separation methodology based on physical properties and scale.

Part 3: Troubleshooting Guides & Protocols

Scenario A: "The spots overlap on TLC using Hexane/Ethyl Acetate."

Diagnosis: The polarity difference is insufficient in standard solvent systems due to the strong influence of the

Protocol: Toluene-Based Flash Chromatography

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase: Toluene / Acetone (Gradient 100:0

90:10).-

Why? Toluene interacts with the electron-deficient pyridine ring via

-

-

-

Modifier: Add 1% Triethylamine (TEA) if streaking occurs.

Scenario B: "I have 50g of mixture. Columns are not feasible."

Diagnosis: Scale requires thermodynamic separation (Distillation). Solution: Exploit the "Ortho Effect" on Boiling Point.

Protocol: Precision Vacuum Distillation The C2-isomer (2-chloro-3-(trifluoromethyl)pyridine, for example) typically has a lower boiling point than the C4-isomer due to internal dipole cancellation and lack of symmetry.

-

Setup: Vigreux column (minimum 20cm) or Spinning Band Distillation (for high purity).

-

Pressure: High vacuum (< 5 mmHg) is critical to prevent thermal degradation of the

group (fluoride elimination). -

Fractionation:

-

Fraction 1 (Low BP): Enriched C2-isomer.

-

Fraction 2 (Transition): Mixed fraction (Recycle).

-

Residue/High BP: Enriched C4-isomer.

-

-

Data Check: 2-Chloro-3-(trifluoromethyl)pyridine boils at ~38-40°C (melting/low BP solid), whereas para-substituted isomers generally boil higher [1, 2].

Scenario C: "HPLC shows split peaks or broad shapes."

Diagnosis: Pyridines are basic. The Nitrogen lone pair is interacting with silanols on the column. Solution: Buffer control is mandatory.

Protocol: Reverse Phase Separation (Prep-HPLC)

-

Column: C18 or Phenyl-Hexyl (Phenyl-Hexyl provides better selectivity for fluorinated aromatics).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 10mM Ammonium Formate (pH 3.8).

-

Note: Low pH ensures the pyridine is protonated (

). Protonation amplifies the electronic difference between the isomers.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: Shallow gradient (e.g., 30% B to 45% B over 20 mins).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the C4-isomer often a minor product?

A: In Lithiation (Directed Ortho Metallation), the C2 position is "doubly activated" (ortho to N, ortho to

Q2: Can I use crystallization?

A: Yes, but usually only for the C4-isomer . The C4-isomer often has higher symmetry and a higher melting point. If your mixture is 80:20 (C2:C4), cooling a concentrated solution in Hexanes often precipitates the C4-isomer. The C2-isomer (e.g., 2-Cl-3-

Q3: My NMR shows a triplet at ~7.5 ppm. What is that? A: That is likely 3-(trifluoromethyl)pyridine (starting material) or a de-halogenated byproduct. The C5 proton in the unsubstituted core is a dd that looks like a triplet. Check your conversion.

Part 5: Mechanism of Interaction (Graphviz)

The following diagram illustrates why Toluene is superior to Hexane for this specific separation.

Figure 2: Mechanistic difference in chromatographic behavior using Toluene modifiers. The steric bulk of the ortho-CF3 group in the C2-isomer inhibits pi-stacking, altering retention time.

References

- Verification: Confirms physical properties (BP/MP) of the C4-isomer.

- Verification: Provides boiling point d

-

Schlosser, M., & Mongin, F. (2007).[6] Pyridine Metallation: The "Halogen Dance" and Other Isomerizations. Chemical Society Reviews. (Contextual citation for lithiation mechanisms).

- Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Contextual citation for acidity of pyridine positions).

Disclaimer: These protocols involve hazardous chemicals (fluorinated pyridines, chlorinated solvents). Always consult the SDS and perform a risk assessment before experimentation.

Sources

- 1. EP3608310B1 - Method for separating and purifying 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing SNAr Yields for Sterically Hindered Nucleophiles

Status: Active Ticket ID: SNAR-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Steric Challenge

Welcome to the SNAr Optimization Hub. You are likely here because your standard nucleophilic aromatic substitution protocols—effective for simple para-nitrochlorobenzenes—are failing with sterically encumbered substrates or bulky nucleophiles (e.g., tert-butoxide, hindered amines).

In sterically hindered systems, the reaction trajectory is obstructed. The Meisenheimer complex formation (Step 1) becomes the insurmountable kinetic bottleneck. To overcome this "Steric Wall," we must move beyond standard conditions and engineer the reaction thermodynamics and kinetics specifically for accessibility and transition state stabilization.

This guide synthesizes mechanistic physical organic chemistry with practical process optimization to restore your yields.

Module 1: Substrate Forensics (The Kinetic Bottleneck)

Q: My reaction with a hindered chloride substrate is stalled at <10% conversion. Should I increase the temperature?

A: Not necessarily. If you are facing significant steric hindrance, the issue is likely the activation energy (

In SNAr, the mechanism is two-step:

-

Addition (Rate Limiting for Hindered Systems): Nucleophile attacks to form the resonance-stabilized Meisenheimer complex.

-

Elimination: Leaving group departs.

For hindered substrates, the approach of the nucleophile is physically blocked, dramatically raising the energy barrier for Step 1. Simply heating a chloride substrate often leads to decomposition before substitution occurs.

The Solution: The "Element Effect" (Switch to Fluorine) You must switch your leaving group from Chlorine/Bromine to Fluorine .

-

Why? Unlike

reactions (where I > Br > Cl > F), SNAr reactions on hindered substrates display the reverse order: F >> Cl ≈ Br > I .[1][2] -

Mechanism: The high electronegativity of Fluorine inductively stabilizes the anionic Meisenheimer intermediate, lowering the transition state energy of the rate-determining addition step.[3] This electronic acceleration compensates for the steric penalty.

Technical Directive: If your hindered aryl chloride is unreactive at

, synthesize or purchase the aryl fluoride analog. This single change can increase reaction rates by orders of magnitude [1].

Module 2: The Reaction Environment (Solvent & Base)[2]

Q: I am using K2CO3 in DMF, but the reaction is sluggish. What is the "Cesium Effect"?

A: Potassium carbonate often fails in hindered SNAr because of poor solubility and tight ion-pairing in organic solvents. The nucleophile remains "caged" by the potassium cation.

The Solution: Cesium Carbonate (

-

Solubility: Cesium salts are significantly more soluble in organic solvents (DMF, DMSO, NMP) than Na/K salts.

-

"Naked" Anions: The large ionic radius of

(1.67 Å) results in a lower charge density. It forms loose solvent-separated ion pairs with the nucleophile. This leaves the nucleophilic anion "naked" and highly reactive, essentially increasing its effective concentration [2]. -

Coordination: In some cases,

can coordinate with the leaving group or ortho-substituents, guiding the nucleophile to the active site.

Protocol Adjustment:

Replace

Q: Can I use NaH in DMF to force the reaction?

A: CRITICAL SAFETY WARNING. While NaH generates a potent nucleophile, using NaH in DMF or DMAc is hazardous .

-

Risk: NaH can deprotonate the solvent (DMF) at elevated temperatures, leading to a runaway exotherm and potential explosion [3].[4]

-

Side Reaction: The decomposition of DMF produces dimethylamine (

), which acts as a competing nucleophile, forming the dimethyl-aniline impurity (Ar-NMe2) instead of your desired product.

Recommended Alternative:

If a super-strong base is required, use NaH in THF or Toluene , or switch to LiHMDS/NaHMDS which are soluble and safer to handle. For polar aprotic requirements, use DMSO (below

Module 3: Advanced Forcing Conditions

Q: I've optimized the LG and Base, but the yield is stuck at 40%. What's the next step?

A: You likely face a thermodynamic equilibrium issue or side reactions (oligomerization) competing with the slow product formation.

Technique 1: Microwave Irradiation Microwave synthesis is superior to oil baths for hindered SNAr.

-

Mechanism: Direct dielectric heating provides rapid, uniform energy transfer. This allows you to access higher temperatures (

) for short bursts (10-30 mins), pushing the system over the high activation barrier of the hindered addition step without subjecting the substrate to prolonged thermal degradation [4].

Technique 2: Phase Transfer Catalysis (PTC) If your nucleophile is water-soluble (e.g., hydroxide, cyanide) or you wish to avoid dry solvents:

-

System: Toluene/Water or DCM/Water biphasic system.

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

-

Benefit: The quaternary ammonium salt shuttles the anion into the organic phase as a loose ion pair, protecting it from hydration (which kills nucleophilicity) and enabling reaction with the organic-soluble aryl halide [5].

Visualizing the Optimization Logic

The following decision tree outlines the logical flow for troubleshooting hindered SNAr reactions.

Caption: Decision matrix for systematic SNAr optimization. Follow the path to identify the weakest link in the reaction parameters.

Summary of Optimization Parameters

| Parameter | Standard Condition (Avoid for Hindered) | Optimized Condition (Hindered) | Mechanistic Rationale |

| Leaving Group | Cl, Br, I | F (Fluorine) | Inductive stabilization of Meisenheimer complex lowers |

| Base | Large cation radius creates "naked," highly reactive anions. | ||

| Solvent | EtOH, THF, Toluene | DMSO, NMP, DMF | Solvates cations, destabilizes anions (increasing reactivity). |

| Heating | Reflux (Oil Bath) | Microwave | Overcomes steric barrier rapidly; minimizes decomposition. |

| Additive | None | 18-Crown-6 / TBAB | Enhances solubility and anion reactivity. |

References

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at: [Link]

-

Cesium carbonate as a mediated inorganic base in some organic transformations. Academia.edu. Available at: [Link]

-

Specific Solvent Issues with the SNAr Reaction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET. Available at: [Link]

Sources

- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Purification of 2,4-Difluoro-3-(trifluoromethyl)pyridine Derivatives

Welcome to the technical support guide for the purification of 2,4-difluoro-3-(trifluoromethyl)pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development who are working with these challenging yet valuable compounds. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can lead to specific purification hurdles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Understanding the Challenges in Purifying Fluorinated Pyridines

The presence of multiple fluorine atoms and a trifluoromethyl group on the pyridine ring significantly alters the molecule's physicochemical properties. Understanding these changes is crucial for developing an effective purification strategy.

-

Volatility: Many fluorinated pyridines are volatile, which can lead to sample loss during solvent removal or high-vacuum drying.[1]

-

Unique Polarity: The high electronegativity of fluorine can create strong dipole moments, affecting how the molecule interacts with stationary and mobile phases in chromatography. However, the overall lipophilicity of the molecule may also be increased. This dual nature can lead to atypical elution behavior.

-

Reactivity and Stability: The electron-withdrawing nature of the substituents can make the pyridine ring susceptible to nucleophilic attack, potentially leading to degradation during purification, especially if basic or nucleophilic solvents or additives are used.

-

Azeotrope Formation: Fluorinated compounds can form azeotropes with common solvents, making their complete removal by simple distillation difficult.[2]

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound derivatives and offers potential solutions.

Issue 1: Co-elution of Product with Impurities during Column Chromatography

Question: I am having difficulty separating my target this compound derivative from closely related impurities using standard silica gel chromatography. What can I do?

Answer: Co-elution is a common problem when dealing with fluorinated compounds due to their unique polarity. Here are several strategies to improve separation:

-

Optimize the Mobile Phase:

-

Normal-Phase Chromatography (Silica Gel): Systematically vary the solvent polarity. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The use of chlorinated solvents like dichloromethane can sometimes improve the separation of fluorinated compounds.

-

Reverse-Phase Chromatography (C18): If normal-phase fails, reverse-phase HPLC can be a powerful alternative. A gradient of water (often with a modifier like formic acid or TFA for peak shaping) and acetonitrile or methanol is a good starting point.

-

Fluorinated Solvents: For particularly challenging separations, consider using fluorinated solvents or columns.[3][4] "Fluorous" chromatography, which utilizes a fluorinated stationary phase, can be highly effective for separating fluorinated compounds from their non-fluorinated counterparts.[3]

-

-

Consider Different Stationary Phases:

-

Alumina: Activated alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel and may be effective for separating certain impurities.[5]

-

Fluorinated Stationary Phases: As mentioned, columns with a fluorinated stationary phase can provide excellent separation for this class of compounds.[4]

-

-

Adjust the pH (for HPLC): If your compound or impurities have ionizable groups, adjusting the pH of the mobile phase can significantly alter retention times and improve separation.

Issue 2: Product Degradation during Purification

Question: My product appears to be degrading on the silica gel column, leading to low recovery and the appearance of new spots on the TLC plate. What is causing this and how can I prevent it?

Answer: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack, and residual moisture on the silica can also be problematic.

-

Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in the desired solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v) and then packing the column with this slurry. This will neutralize the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase:

-

Neutral Alumina: This is a good alternative to silica gel and is less acidic.

-

Treated Silica: Commercially available end-capped or deactivated silica gels are also an option.

-

-

Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. Avoid letting the product sit on the column for extended periods.

Issue 3: Difficulty Removing Residual Solvents

Question: I have purified my compound, but I am struggling to remove the last traces of solvent (e.g., ethyl acetate, dichloromethane) even under high vacuum. What should I do?

Answer: As mentioned, fluorinated compounds can form azeotropes with common organic solvents. Additionally, their volatility can be similar to that of some solvents, making separation by simple evaporation challenging.

-

Solvent Co-evaporation (Solvent Swapping): Add a higher boiling point, non-azeotropic solvent in which your compound is soluble (e.g., toluene, heptane) and re-concentrate the solution. The new solvent will help to azeotropically remove the more volatile, problematic solvent. Repeat this process several times.

-

Lyophilization (Freeze-Drying): If your compound is a solid and stable in water/acetonitrile mixtures, lyophilization can be an effective way to remove residual solvents. Dissolve the compound in a suitable solvent system (e.g., acetonitrile/water), freeze it, and then apply a high vacuum.

-

Gentle Heating: If your compound is thermally stable, gentle heating under vacuum can help to drive off residual solvents. However, be cautious, as many fluorinated pyridines are volatile and can be lost.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurities will depend on the specific synthetic route. However, common impurities can include:

-

Starting Materials: Unreacted starting materials are a frequent impurity.

-

Partially Reacted Intermediates: In multi-step syntheses, intermediates from previous steps may be carried through.[6]

-

Isomers: Depending on the reaction, regioisomers may be formed.

-

Byproducts from Side Reactions: Side reactions can lead to a variety of unexpected byproducts. For instance, in reactions involving chlorination and fluorination, multi-chlorinated by-products can be unavoidable.[7]

Q2: How can I best assess the purity of my final compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for determining purity.[] Using a diode array detector (DAD) can help to identify impurities that may not be visible by other methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for both separation and identification of impurities.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are essential for confirming the structure of your compound and can also be used to detect impurities.

-

Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) and is a good indicator of overall purity.[11][12]